4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a motif found in many natural products and synthetic molecules with a diverse range of biological activities, often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used . The Castagnoli–Cushman protocol and the ligand-controlled transition metal catalyst give access to chiral 3,4-dihydroisoquinolin-1(2H)-one .Scientific Research Applications
Antibacterial and Antifungal Activity
A study by Rambabu Sirgamalla and Sakram Boda (2019) explored derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, which share structural similarities with the compound . These derivatives demonstrated potent antibacterial and antifungal properties against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans.
Antimicrobial Activities of Derivatives
Another relevant study by H. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which were screened for antimicrobial activities. Certain derivatives were found to possess good or moderate activities against test microorganisms.
Synthesis and Biological Activity
The synthesis and biological activity of related compounds were studied by H. F. Zohdi, T. A. Osman, A. Abdelhamid (1997). They investigated derivatives of pyrazoloylhydroximoyl chloride, which are structurally similar, and explored their biological activity.
Thermo-physical Properties
D. R. Godhani et al. (2013) study focused on the thermo-physical characterization of 1,3,4-oxadiazole derivatives, providing insights into their physical properties in various solvents.
Chemosensors for Fluoride Ion Detection
In the research by Liang Zhang, Feng Zhang, L. Ding, Junkuo Gao (2020), they synthesized 1,8-naphthalimide derivatives containing oxadiazole. These compounds served as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection.
Synthesis and Structural Analysis
Mamatha S.V et al. (2019) conducted a study on the synthesis of a compound incorporating 1,3,4-oxadiazol and its structural characterization, offering valuable information on its molecular structure.
Electroluminescence Behaviour of Derivatives
The study by N. Nagarajan et al. (2014) synthesized and characterized isoquinoline π-conjugated imidazole derivatives, focusing on their photophysical, electrochemical, and thermal properties, with implications for electroluminescent applications.
Crystal Structure Analysis
M. Akkurt et al. (2010) investigated the crystal structure of a compound similar to the one , offering insights into its geometrical conformation and molecular interactions.
Mechanism of Action
Target of Action
activities . Therefore, it can be inferred that the compound might target various pathogens causing these infections.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound might affect the biochemical pathways related to the life cycle of the targeted pathogens.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound might inhibit the growth or replication of the targeted pathogens.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-18-9-13-20(14-10-18)30-17-24(22-7-5-6-8-23(22)27(30)31)26-28-25(29-33-26)19-11-15-21(16-12-19)32-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOLHZVTHKLEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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